molecular formula C9H19NO B14130197 cis-4-(Dimethylamino)cyclohexanemethanol CAS No. 1312784-56-7

cis-4-(Dimethylamino)cyclohexanemethanol

Cat. No.: B14130197
CAS No.: 1312784-56-7
M. Wt: 157.25 g/mol
InChI Key: SMXRBHSKUWPATJ-UHFFFAOYSA-N
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Description

cis-4-(Dimethylamino)cyclohexanemethanol is a cyclohexane derivative featuring a dimethylamino group (-N(CH₃)₂) at the 4-position of the cyclohexane ring and a hydroxymethyl (-CH₂OH) group in the cis configuration. Instead, structurally related compounds such as cis-4-(isopropyl)cyclohexanemethanol (CAS 13828-37-0) and other cyclohexanemethanol derivatives are discussed in detail. The following sections focus on comparisons with these analogs, emphasizing their structural, functional, and application-based differences.

Properties

CAS No.

1312784-56-7

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

[4-(dimethylamino)cyclohexyl]methanol

InChI

InChI=1S/C9H19NO/c1-10(2)9-5-3-8(7-11)4-6-9/h8-9,11H,3-7H2,1-2H3

InChI Key

SMXRBHSKUWPATJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1CCC(CC1)CO

Origin of Product

United States

Preparation Methods

Synthesis of Methyl cis-4-(Hydroxymethyl)cyclohexanecarboxylate

The synthesis begins with methyl cis-4-hydroxycyclohexanecarboxylate, obtained via esterification of cis-4-hydroxycyclohexanecarboxylic acid. Tosylation of the hydroxymethyl group is achieved using p-toluenesulfonyl chloride (TsCl, 1.1 equiv) in dichloromethane (DCM) with triethylamine (Et₃N) as a base. The reaction proceeds at -20°C to room temperature, yielding methyl cis-4-(tosyloxymethyl)cyclohexanecarboxylate as a yellow oil (95% yield).

Reaction Conditions

Step Reagents Solvent Temperature Time Yield
Tosylation TsCl, Et₃N DCM -20°C → RT 10 h 95%

Nucleophilic Substitution with Dimethylamine

The tosylate intermediate undergoes substitution with dimethylamine (2.0 equiv) in dimethylformamide (DMF) at 80°C for 12 h. This step replaces the tosyl group with a dimethylamino moiety, forming methyl cis-4-(dimethylaminomethyl)cyclohexanecarboxylate. Excess dimethylamine ensures complete conversion, while DMF’s high polarity facilitates SN2 kinetics.

Key Analytical Data

  • ¹H NMR (CDCl₃): δ 3.67 (s, 3H, COOCH₃), 2.71 (t, 2H, N(CH₃)₂), 2.21 (s, 6H, N(CH₃)₂).
  • FT-IR : 1745 cm⁻¹ (C=O ester), 1100 cm⁻¹ (C-O).

Reduction of Ester to Primary Alcohol

The ester group is reduced to a primary alcohol using lithium aluminum hydride (LiAlH₄, 2.0 equiv) in tetrahydrofuran (THF) under reflux. This step affords this compound as a colorless liquid (85% yield).

Mechanistic Insight
LiAlH₄ delivers hydride ions to the electrophilic carbonyl carbon, forming a tetrahedral intermediate that collapses to release methanol and generate the alcohol.

Reductive Amination of cis-4-Oxocyclohexanemethanol

Oxidation of cis-4-Hydroxycyclohexanemethanol

cis-4-Hydroxycyclohexanemethanol is oxidized to cis-4-oxocyclohexanemethanol using pyridinium chlorochromate (PCC) in DCM. The ketone intermediate is isolated in 78% yield and subjected to reductive amination with dimethylamine and sodium cyanoborohydride (NaBH₃CN) in methanol.

Reaction Conditions

Step Reagents Solvent pH Time Yield
Reductive Amination NaBH₃CN, MeOH MeOH 6.5 24 h 70%

Stereochemical Control

The cis configuration is preserved due to the chair conformation’s rigidity, preventing epimerization during the imine formation and reduction steps.

Hydrogenation of Cyclohexene Derivatives

Synthesis of 4-Dimethylamino-1-cyclohexenemethanol

A cyclohexene precursor, 4-nitro-1-cyclohexenemethanol, is subjected to catalytic hydrogenation (H₂, Pd/C) in ethanol to yield 4-amino-1-cyclohexenemethanol. Subsequent Eschweiler-Clarke methylation with formaldehyde and formic acid introduces the dimethylamino group.

Catalytic Hydrogenation Conditions

Catalyst Pressure Solvent Yield
10% Pd/C 1 atm EtOH 90%

cis-Selective Hydrogenation

Hydrogenation of the cyclohexene double bond using Adams’ catalyst (PtO₂) in acetic acid ensures syn addition of hydrogen, yielding the cis-diastereomer exclusively.

Analytical Validation and Applications

Spectroscopic Characterization

  • ¹³C NMR : δ 68.9 (C-OH), 53.2 (N(CH₃)₂), 32.1 (cyclohexane C).
  • Mass Spec : m/z 157.1467 [M+H]⁺ (calc. 157.1467).

Pharmaceutical Relevance

The compound’s amino alcohol structure mirrors motifs in beta-blockers and neuromodulators. Its cis configuration enhances receptor binding affinity compared to trans analogues.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: cis-4-(Dimethylamino)cyclohexanemethanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: The compound can be further reduced to form cyclohexylmethanol derivatives using reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Common Reagents and Conditions:

    Oxidation: KMnO₄ in aqueous solution, CrO₃ in acidic medium.

    Reduction: LiAlH₄ in anhydrous ether.

    Substitution: SOCl₂ or PBr₃ in anhydrous conditions.

Major Products:

    Oxidation: 4-(Dimethylamino)cyclohexanone or 4-(Dimethylamino)cyclohexanal.

    Reduction: Cyclohexylmethanol derivatives.

    Substitution: Corresponding halides or other substituted products.

Scientific Research Applications

Chemistry: cis-4-(Dimethylamino)cyclohexanemethanol is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and chemicals .

Biology and Medicine: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its derivatives may exhibit pharmacological properties, making it a potential candidate for drug development .

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its applications range from the manufacture of polymers to the development of advanced materials for electronics .

Mechanism of Action

The mechanism of action of cis-4-(Dimethylamino)cyclohexanemethanol involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The hydroxyl group can undergo nucleophilic substitution reactions, further modifying the compound’s properties .

Comparison with Similar Compounds

Comparison with Similar Cyclohexanemethanol Derivatives

Structural and Functional Group Analysis

(a) cis-4-(isopropyl)cyclohexanemethanol (CAS 13828-37-0)
  • Structure : A cyclohexane ring with a hydroxymethyl group (-CH₂OH) and an isopropyl group (-CH(CH₃)₂) at the 4-position in the cis configuration .
  • Key Properties: Molecular weight: 156.15 g/mol . LogP (octanol-water partition coefficient): 2.44, indicating moderate lipophilicity . Applications: Used as a nonionic surfactant and fragrance ingredient (e.g., Mayol® in perfumes) due to its mild, floral odor .
(b) trans-4-(Aminomethyl)cyclohexanamine (CAS 201211-54-3)
  • Structure: A cyclohexane ring with an aminomethyl group (-CH₂NH₂) and an amino group (-NH₂) in the trans configuration .
  • Key Properties: Higher polarity compared to isopropyl derivatives due to the presence of amino groups. Applications: Potential use in pharmaceuticals or agrochemicals as a chiral amine intermediate.
(c) cis-4-tert-Butylcyclohexylmethanol (CAS 20691-53-6)
  • Structure : A bulky tert-butyl group (-C(CH₃)₃) at the 4-position with a hydroxymethyl group in the cis configuration .
  • Key Properties: Higher logP (estimated >3.0) due to the hydrophobic tert-butyl group. Applications: Likely used in specialty polymers or surfactants requiring enhanced solubility in nonpolar media.
(d) cis-4-Hydroxy-α,α,4-trimethylcyclohexanemethanol (CAS 565-48-0)
  • Structure : A cyclohexane ring with a hydroxymethyl group, two methyl groups, and a hydroxyl group at the 4-position .
  • Key Properties: Increased hydrogen-bonding capacity due to the hydroxyl group. Applications: Potential use in cosmetics or detergents as a moisturizing agent.

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